(-)-beta-Thujone

Description

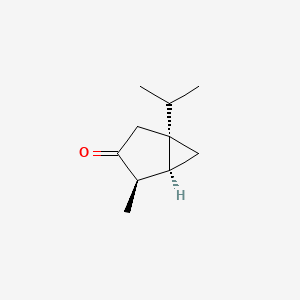

Structure

3D Structure

Properties

CAS No. |

33766-30-2 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(1R,4R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |

InChI |

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8+,10-/m1/s1 |

InChI Key |

USMNOWBWPHYOEA-KHQFGBGNSA-N |

SMILES |

CC1C2CC2(CC1=O)C(C)C |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@@]2(CC1=O)C(C)C |

Canonical SMILES |

CC1C2CC2(CC1=O)C(C)C |

Other CAS No. |

33766-30-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of (-)-β-Thujone

Abstract

(-)-β-Thujone is a bicyclic monoterpene ketone, a naturally occurring compound found in the essential oils of various plants, including species of Thuja (cedar), Salvia (sage), and Artemisia (wormwood). Historically known for its association with the liqueur absinthe, thujone is a subject of significant interest in the fields of natural product chemistry, neurobiology, and toxicology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic profile of (-)-β-thujone. It details established experimental protocols for its analysis and quantification and explores its primary biological mechanism of action as a modulator of the GABA-A receptor. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this neuroactive monoterpene.

Chemical Structure and Identification

(-)-β-Thujone is one of the two major diastereomers of thujone, the other being (+)-α-thujone. The core structure is a bicyclo[3.1.0]hexane skeleton, featuring a ketone at the C3 position, a methyl group at C4, and an isopropyl group at C1. The distinction between the α and β isomers lies in the stereochemistry at the C4 position where the methyl group is located. In β-thujone, the methyl and isopropyl groups are on opposite sides of the cyclopentane (B165970) ring (a trans configuration relative to each other), whereas in α-thujone, they are on the same side (cis). The specific enantiomer, (-)-β-thujone, is defined by the (1S,4S,5R) stereochemical configuration.

Key Structural Features:

-

Bicyclic System: A cyclopentanone (B42830) ring fused with a cyclopropane (B1198618) ring.

-

Functional Group: A ketone at the C3 position is central to its reactivity.

-

Chiral Centers: Multiple stereocenters give rise to its specific isomeric forms.

The precise identification of (-)-β-thujone relies on a combination of its unique physical properties and spectroscopic data.

Table 1: Chemical Identifiers for (-)-β-Thujone

| Identifier | Value |

| IUPAC Name | (1S,4S,5R)-4-methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-one[1][2] |

| Synonyms | (+)-Isothujone, trans-Thujone, d-Isothujone, (+)-3-Thujone[1][3] |

| CAS Number | 471-15-8[1][2] |

| Molecular Formula | C₁₀H₁₆O[1][2] |

| InChI | InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8+,10-/m0/s1[1] |

| InChIKey | USMNOWBWPHYOEA-XKSSXDPKSA-N[1] |

| Canonical SMILES | C[C@H]1[C@H]2C[C@]2(CC1=O)C(C)C[1] |

Physicochemical Properties

The physical and chemical properties of (-)-β-thujone dictate its behavior in biological and chemical systems. It is a volatile, lipophilic molecule with a characteristic warm, herbaceous, and camphor-like odor.

Table 2: Physicochemical Data for β-Thujone

| Property | Value |

| Molecular Weight | 152.23 g/mol [1][4] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~200-203 °C at 760 mmHg[1][3][4] |

| Density | ~0.92 g/cm³ at 25 °C[1][2] |

| Flash Point | 64.4 °C (148 °F)[3][5] |

| Solubility | Practically insoluble in water; soluble in ethanol (B145695) and oils[2][3] |

| Refractive Index | ~1.455 at 20 °C[2][5] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quantification of (-)-β-thujone. The key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for Thujone Isomers

| Technique | Key Features and Observations |

| ¹H-NMR | The cyclopropane ring protons are highly shielded and appear in a distinct upfield region. For β-thujone, a key signal is a doublet of doublets around -0.04 ppm, which is well-separated and useful for quantification. The CH₂ group adjacent to the ketone produces a signal in the 2.11–2.13 ppm range. |

| ¹³C-NMR | The carbonyl carbon (C=O) signal appears significantly downfield, typically around 218 ppm. The unique bicyclic structure results in a characteristic pattern of signals for the other nine carbon atoms. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the ketone C=O stretch is observed in the range of 1740-1750 cm⁻¹. C-H stretching vibrations for sp³ carbons are observed just below 3000 cm⁻¹. |

| Mass Spec. (EI) | The molecular ion peak (M⁺) is observed at m/z = 152. Common fragmentation involves the loss of the isopropyl group (-43 amu) leading to a peak at m/z = 109, and cleavage of the cyclopentanone ring, resulting in characteristic fragments at m/z = 81, 67, and 41. |

Experimental Protocols

Isolation from Natural Sources

A common method for isolating β-thujone from essential oils (e.g., from Thuja occidentalis) involves its separation as a solid derivative, which can then be reverted to the pure ketone.

-

Adduct Formation: The essential oil is agitated with a concentrated aqueous solution of sodium bisulfite (NaHSO₃). β-Thujone reacts to form a crystalline bisulfite adduct, which precipitates from the mixture.

-

Separation: The solid adduct is separated from the liquid components of the oil by filtration.

-

Hydrolysis: The purified adduct is treated with a strong base (e.g., sodium carbonate solution) and subjected to steam distillation. This process regenerates the pure β-thujone, which is collected in the distillate.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the separation and quantification of α- and β-thujone in complex matrices like herbal infusions, alcoholic beverages, and biological fluids.

-

Sample Preparation:

-

Liquid Samples (e.g., infusions, beverages): A liquid-liquid extraction is performed using a non-polar solvent like hexane (B92381) or dichloromethane. An internal standard (e.g., cyclohexanone) is added for accurate quantification.

-

Biological Samples (e.g., serum): Proteins are first precipitated using a reagent like acetonitrile. The supernatant is then cleaned up and concentrated using Solid Phase Extraction (SPE) to isolate the analytes from interfering matrix components.

-

-

GC Separation: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 240 °C) to separate the volatile components based on their boiling points and column interactions.

-

MS Detection: The mass spectrometer is operated in Electron Ionization (EI) mode. Quantification is achieved by monitoring specific ions for thujone (e.g., m/z 152, 109, 81) and the internal standard in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity.

References

- 1. Thujone - Wikipedia [en.wikipedia.org]

- 2. THUJONE CAS#: 471-15-8 [m.chemicalbook.com]

- 3. beta-thujone, 1125-12-8 [thegoodscentscompany.com]

- 4. Thujone | C10H16O | CID 261491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 76231-76-0 CAS MSDS (ALPHA+BETA-THUJONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of (-)-beta-Thujone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-beta-Thujone, a bicyclic monoterpene ketone, is a prominent bioactive compound found in the essential oils of numerous plant species. Its presence is of significant interest to the pharmaceutical and food industries due to its biological activities and regulatory status. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed quantitative data on its occurrence, and a thorough examination of its biosynthetic pathway. Experimental protocols for extraction and quantification are outlined, and the key enzymatic steps in its biosynthesis are elucidated. This document aims to serve as a critical resource for researchers and professionals engaged in the study and application of this important natural product.

Natural Sources of this compound

This compound is found in a variety of plants, often as a component of their essential oils alongside its isomer, (+)-alpha-thujone. The ratio of these isomers can vary significantly depending on the plant species, genotype, developmental stage, and environmental conditions.[1][2] Key botanical sources include species from the Cupressaceae, Asteraceae, and Lamiaceae families.

Primary Natural Sources:

-

Thuja occidentalis (White Cedar or Arborvitae): The essential oil of this plant is a major source of thujone, with the β-isomer being a significant constituent.[3][4]

-

Artemisia absinthium (Wormwood): Historically known for its use in the spirit absinthe, wormwood is a notable source of thujone, with β-thujone often being the predominant isomer.[5][6]

-

Salvia officinalis (Common Sage): Sage is widely used as a culinary herb and is another significant source of thujone.[5][6]

-

Tanacetum vulgare (Tansy): The essential oil of tansy contains considerable amounts of thujone.[7]

-

Other Sources: this compound is also found in other Artemisia and Salvia species, as well as in some junipers and cypresses.[1]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies widely among different plant species and even within the same species depending on the plant organ, phenological stage, and geographic origin.[5][8] The following tables summarize the quantitative data available in the literature.

Table 1: this compound Concentration in the Essential Oil of Various Plant Species

| Plant Species | Plant Part | This compound Concentration (% of Essential Oil) | Reference |

| Thuja occidentalis | Leaves (fresh) | Part of 65% total thujone | [9] |

| Thuja occidentalis | Leaves (dried) | 15% of total thujone (0.76-2.4% of dry plant) | [3][9] |

| Artemisia absinthium | Aerial parts | Often the dominant isomer | [8] |

| Artemisia absinthium | Leaves (vegetative stage) | Up to 63.41% | [5] |

| Artemisia absinthium | Flowers (floral budding) | Up to 51.99% | [5] |

| Salvia officinalis | Leaves | 2.9% - 8.6% | [5] |

| Salvia officinalis | Flowers | 2.9% - low | [5] |

Table 2: Thujone Content in Herbal Infusions

| Plant Material | Isomer | Concentration (mg/mL of infusion) | Reference |

| Artemisia absinthium (W1) | β-thujone | 0.223 | [6] |

| Artemisia absinthium (W2) | β-thujone | 0.017 | [6] |

| Salvia officinalis (SP) | α-thujone | 0.614 | [6] |

| Salvia officinalis (SP) | β-thujone | 0.195 | [6] |

| Salvia officinalis (SF1) | α-thujone | 0.26 | [6] |

| Salvia officinalis (SF2) | α-thujone | 0.126 | [6] |

Experimental Protocols

Extraction of this compound

3.1.1. Hydrodistillation for Essential Oil Extraction

This method is commonly used to isolate essential oils from plant material.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Weigh a suitable amount of dried and powdered plant material (e.g., 50 g).[6]

-

Place the plant material in a round-bottom flask with a sufficient volume of distilled water.

-

Connect the flask to the Clevenger apparatus and a condenser.

-

Heat the flask to boiling and continue the distillation for a set period (e.g., 3 hours).

-

The essential oil will be collected in the calibrated tube of the Clevenger apparatus.

-

Separate the essential oil from the aqueous phase and dry it over anhydrous sodium sulfate.

-

Store the essential oil in a sealed vial at a low temperature (e.g., 4°C) in the dark.

-

3.1.2. Solvent Extraction for Infusions

This protocol is suitable for extracting thujone from aqueous preparations like herbal teas.

-

Materials:

-

Dried, powdered plant material

-

Boiling water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

-

Procedure:

-

Prepare an infusion by steeping a known amount of powdered plant material (e.g., 2 g) in boiling water (e.g., 200 mL) for a specific time (e.g., 10 minutes).[6]

-

Filter the infusion to remove the plant solids.

-

Allow the infusion to cool to room temperature.

-

Perform a liquid-liquid extraction by partitioning the aqueous infusion with an organic solvent like diethyl ether (e.g., 3 x 50 mL).[6]

-

Combine the organic layers and dry them over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the extract using a rotary evaporator at a controlled temperature.

-

The resulting extract contains the volatile components, including this compound.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of thujone isomers.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

-

Injection:

-

Dilute the essential oil or extract in a suitable solvent (e.g., n-hexane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC inlet.

-

Use a split or splitless injection mode depending on the concentration.[5]

-

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60°C), ramps up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min), and holds for a few minutes.[5]

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 50-550.[5]

-

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard and by matching with mass spectral libraries (e.g., NIST).

-

Quantification:

-

Use an internal standard method for accurate quantification. Cyclohexanone is a suitable internal standard that does not co-elute with thujone isomers.[6]

-

Prepare a calibration curve using a certified standard of this compound.

-

Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard and the calibration curve.

-

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that is a branch of the broader monoterpene biosynthesis pathway.[1] The entire pathway is localized within the plastids of specialized secretory cells in plants.

The General Monoterpene Pathway

The biosynthesis begins with the methylerythritol phosphate (B84403) (MEP) pathway, which produces the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1]

The Specific Pathway to this compound

The dedicated pathway to thujone starts with the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), the universal precursor for all monoterpenes.

The key enzymatic steps are as follows:

-

Geranyl Pyrophosphate (GPP) to (+)-Sabinene: The enzyme (+)-sabinene synthase catalyzes the cyclization of GPP to the bicyclic monoterpene (+)-sabinene. This is a critical branch point in the pathway.[7]

-

(+)-Sabinene to (+)-trans-Sabinol: (+)-Sabinene undergoes hydroxylation to form (+)-trans-sabinol. This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically (+)-sabinene 3-hydroxylase (CYP750B1) in Western Redcedar.[10][11]

-

(+)-trans-Sabinol to (+)-Sabinone: The hydroxyl group of (+)-trans-sabinol is then oxidized to a ketone, yielding (+)-sabinone. This step is catalyzed by a (+)-sabinol dehydrogenase .[12]

-

(+)-Sabinone to this compound: The final step is the reduction of the exocyclic double bond of (+)-sabinone to produce the thujone isomers. The stereochemistry of this reduction determines whether α- or β-thujone is formed. This reaction is catalyzed by a reductase .[13][14]

Visualizations

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for this compound analysis.

Conclusion

This technical guide has synthesized the current knowledge on the natural sources and biosynthesis of this compound. The provided quantitative data highlights the variability of this compound in nature, underscoring the importance of careful selection of plant material and analytical methods for consistent results. The detailed experimental protocols offer a practical framework for the extraction and quantification of this compound. Furthermore, the elucidation of the biosynthetic pathway provides a foundation for future research into the genetic and enzymatic regulation of its production, which could lead to biotechnological approaches for enhancing its yield for pharmaceutical and other applications.

References

- 1. Thujone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thuja occidentalis L. (Cupressaceae): Ethnobotany, Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ojs.openagrar.de [ojs.openagrar.de]

- 6. Determination of Α- and Β-Thujone in Wormwood and Sage Infusions of Greek Flora and Estimation of their Average Toxicity [foodandnutritionjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ffhdj.com [ffhdj.com]

- 10. The Gymnosperm Cytochrome P450 CYP750B1 Catalyzes Stereospecific Monoterpene Hydroxylation of (+)-Sabinene in Thujone Biosynthesis in Western Redcedar - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The gymnosperm cytochrome P450 CYP750B1 catalyzes stereospecific monoterpene hydroxylation of (+)-sabinene in thujone biosynthesis in western redcedar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (+)-sabinol dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Metabolism and Metabolic Pathways of (-)-β-Thujone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of (-)-β-thujone, a bicyclic monoterpene found in the essential oils of various plants, including wormwood (Artemisia absinthium) and sage (Salvia officinalis). Understanding the metabolic fate of (-)-β-thujone is critical for assessing its toxicological profile and potential pharmacological applications. This document details the metabolic pathways, involved enzymes, quantitative metabolic data, and the experimental protocols used to elucidate these processes.

Core Metabolic Pathways of (-)-β-Thujone

The metabolism of (-)-β-thujone, along with its isomer α-thujone, primarily occurs in the liver and is a detoxification process. The main metabolic transformations involve oxidation reactions mediated by the cytochrome P450 (CYP) enzyme system, followed by conjugation reactions for excretion.

The principal metabolic pathways are:

-

Hydroxylation: The primary route of metabolism is the hydroxylation of the thujone molecule at various positions. The major sites of hydroxylation are the 7-position, leading to the formation of 7-hydroxy-β-thujone, and the 4-position, resulting in 4-hydroxy-β-thujone. Hydroxylation at the 2-position has also been observed, particularly in mice.[1][2][3]

-

Dehydrogenation: Dehydrogenation of thujone isomers has been identified as another metabolic pathway, leading to the formation of 7,8-dehydrothujone and 4,10-dehydrothujone.[2][3]

-

Reduction: Reduction of the ketone group to a hydroxyl group can also occur, though this is generally considered a minor pathway.[3]

-

Conjugation: The hydroxylated metabolites undergo phase II metabolism, primarily through glucuronidation, to form more water-soluble conjugates that are readily excreted in the urine.[1][2][3]

It is important to note that significant species-specific differences exist in the predominant metabolic pathways. For instance, 2-hydroxylation is a major pathway for α-thujone in mice, while 4-hydroxylation is more prominent in rats.[1][2] In humans, 7- and 4-hydroxylation are the major pathways for α-thujone.[4]

The metabolites of thujone are generally considered to be less toxic than the parent compound.[2][3] Studies have shown that the hydroxylated metabolites have a lower affinity for the GABA-A receptor, which is the primary target for thujone's neurotoxic effects.[2]

Enzymes Involved in (-)-β-Thujone Metabolism

The oxidative metabolism of thujone is predominantly carried out by a subset of the cytochrome P450 superfamily of enzymes. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the following as key players:

-

CYP2A6: This enzyme is considered the most active in human liver microsomes for thujone metabolism, responsible for a significant portion of the 7- and 4-hydroxylation reactions.[4][5]

-

CYP3A4: This is another major enzyme involved in the metabolism of thujone, contributing to both 7- and 4-hydroxylation.[4]

-

CYP2B6: This enzyme also participates in the hydroxylation of thujone, although to a lesser extent than CYP2A6 and CYP3A4.[4][5]

Quantitative Metabolic Data

The following tables summarize the available quantitative data on thujone metabolism. It is important to note that most of the detailed kinetic studies have been performed on α-thujone. While the same enzymes metabolize (-)-β-thujone, the specific kinetic parameters may differ.

Table 1: Enzyme Kinetic Parameters for the Formation of α-Thujone Metabolites in Pooled Human Liver Microsomes

| Metabolite | Km (µM) | Vmax (nmol/mg protein/min) | CLint (µL/mg protein/min) |

| 7-hydroxy-α-thujone | 17.29 ± 2.13 | 2.07 ± 0.05 | 119.7 |

| 4-hydroxy-α-thujone | 21.06 ± 2.93 | 2.13 ± 0.06 | 101.1 |

Data from Abass et al. (2011)[4][6]

Table 2: Inhibition of Human Cytochrome P450 Enzymes by α-Thujone

| Enzyme | IC50 (µM) |

| CYP2A6 | 15.4 |

| CYP2B6 | 17.5 |

Data from Abass et al. (2011)[4][6]

Table 3: Urinary Excretion of α-Thujone and its Metabolites in Humans After a Single Oral Dose of Sage Infusion (575.0 µg α-thujone)

| Compound | Total Amount Excreted in 24h (µg) | Percentage of Dose Recovered (%) |

| α-Thujone | Low (max concentration 94 ng/L) | < 0.1 |

| 4-hydroxythujone | Detectable | Not specified |

| 7-hydroxythujone | Detectable | Not specified |

| Total Recovered | 15.8 - 38.8 | 3.3 - 7.1 |

Data from Thamm et al. (2018)[7]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments for studying (-)-β-thujone metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol is a generalized procedure based on common practices in drug metabolism studies.

Objective: To determine the in vitro metabolic profile and enzyme kinetics of (-)-β-thujone.

Materials:

-

Pooled human liver microsomes

-

(-)-β-Thujone

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: Pre-warm the master mix and the liver microsomes separately at 37°C for a few minutes.

-

Initiation of Reaction: Add (-)-β-thujone (dissolved in a small amount of organic solvent like ethanol (B145695) or DMSO) to the pre-warmed master mix. Initiate the metabolic reaction by adding the liver microsomes. The final incubation volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, 60 minutes for time-course experiments).

-

Termination of Reaction: Stop the reaction at the desired time points by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or vial for analysis by LC-MS/MS or GC-MS.

For Enzyme Kinetics:

-

Vary the concentration of (-)-β-thujone over a range (e.g., 0.5 - 200 µM) while keeping the microsomal protein concentration and incubation time constant (within the linear range of metabolite formation).

-

Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Metabolite Identification and Quantification by LC-MS/MS

Objective: To identify and quantify (-)-β-thujone and its metabolites in samples from in vitro or in vivo studies.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium (B1175870) formate.

-

Flow Rate: Typical flow rates are 0.2-0.6 mL/min for HPLC and 0.4-0.8 mL/min for UHPLC.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion).

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for (-)-β-thujone and each of its expected metabolites.

-

Calibration: A calibration curve is generated using authentic standards of (-)-β-thujone and its metabolites to quantify their concentrations in the samples.

In Vivo Metabolism Study in Rodents

Objective: To determine the pharmacokinetic profile and major urinary metabolites of (-)-β-thujone in an animal model.

Materials:

-

Laboratory animals (e.g., male Sprague-Dawley rats)

-

(-)-β-Thujone

-

Vehicle for dosing (e.g., corn oil)

-

Metabolic cages for urine and feces collection

-

Analytical instrumentation (LC-MS/MS or GC-MS)

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory conditions and metabolic cages for several days before the study.

-

Dosing: Administer a single dose of (-)-β-thujone to the animals, typically via oral gavage. A vehicle control group should also be included.

-

Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Sample Processing:

-

Measure the volume of urine collected at each interval.

-

To analyze for conjugated metabolites, an aliquot of urine can be treated with β-glucuronidase/sulfatase to hydrolyze the conjugates.

-

Prepare the urine samples for analysis, which may involve dilution, centrifugation, and/or solid-phase extraction.

-

-

Sample Analysis: Analyze the processed samples by LC-MS/MS or GC-MS to identify and quantify (-)-β-thujone and its metabolites.

-

Data Analysis: Calculate the amount of each metabolite excreted over time and determine the major excretory products.

Visualizations of Pathways and Workflows

Metabolic Pathway of (-)-β-Thujone

References

- 1. ttb.gov [ttb.gov]

- 2. researchgate.net [researchgate.net]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of α-Thujone and Its Metabolites in Human Urine after Consumption of a Sage Infusion Using Stable Isotope Dilution Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wormwoodsociety.org [wormwoodsociety.org]

- 7. alpha, beta-Thujone | C10H16O | CID 10931629 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile and Neurotoxicity of (-)-β-Thujone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-β-Thujone, a naturally occurring monoterpene ketone and a significant component of the essential oils of various plants, including sage (Salvia officinalis) and wormwood (Artemisia absinthium), has garnered considerable scientific interest due to its neurotoxic properties. This technical guide provides a comprehensive overview of the toxicological profile of (-)-β-thujone, with a primary focus on its mechanisms of neurotoxicity. This document summarizes key quantitative toxicological data, details relevant experimental methodologies, and illustrates the principal signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural compounds and their interactions with the central nervous system.

Introduction

(-)-β-Thujone is one of the two major diastereomers of thujone, the other being (+)-α-thujone. Historically, thujone has been associated with the psychoactive effects of the liqueur absinthe. Modern research has shifted focus to its toxicological properties, particularly its effects on the central nervous system (CNS). While both isomers exhibit neurotoxicity, (+)-α-thujone is generally considered to be more potent.[1][2] This guide will delve into the specific toxicological characteristics of (-)-β-thujone, its mechanism of action as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, and its metabolic fate.

Toxicological Profile: Quantitative Data

The toxicological evaluation of (-)-β-thujone has been conducted through various in vivo studies, primarily in rodent models. The following tables summarize the key quantitative data available for (-)-β-thujone and related thujone mixtures.

Table 1: Acute Toxicity of (-)-β-Thujone and Thujone Mixtures

| Test Substance | Species | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |

| (-)-β-Thujone | Mouse | Subcutaneous (s.c.) | 442 | [1] |

| α,β-Thujone Mixture | Rat | Oral (gavage) | 192 | [1][3] |

| α,β-Thujone Mixture | Mouse | Oral (gavage) | 230 | [1] |

| α,β-Thujone Mixture | Guinea Pig | Oral (gavage) | 396 | [1] |

| (+)-α-Thujone | Mouse | Intraperitoneal (i.p.) | 45 | [1] |

Table 2: Subchronic Toxicity of Thujone Mixtures

| Test Substance | Species | Duration | Route of Administration | NOEL (mg/kg body weight/day) | Key Observations | Reference(s) |

| α,β-Thujone Mixture | Rat (female) | 14 weeks | Oral (gavage) | 5 | Convulsions observed at higher doses. | [3] |

| α,β-Thujone Mixture | Rat (male) | 14 weeks | Oral (gavage) | 10 | Convulsions observed at higher doses. | [3] |

| α,β-Thujone Mixture | Rat | 2 years | Oral (gavage) | - | Increased incidence of preputial gland cancers in males at 25 and 50 mg/kg/day. | [4] |

| α,β-Thujone Mixture | Mouse | 2 years | Oral (gavage) | - | Seizures observed at 25 mg/kg/day. | [4] |

Neurotoxicity: Mechanism of Action

The primary mechanism underlying the neurotoxicity of thujone isomers is their interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the CNS.

GABA-A Receptor Antagonism

(-)-β-Thujone, like its alpha isomer, acts as a non-competitive antagonist of the GABA-A receptor.[2] By binding to a site within the chloride ion channel of the receptor, it blocks the influx of chloride ions that normally occurs upon GABA binding. This inhibition of GABAergic neurotransmission leads to a state of neuronal hyperexcitability, manifesting as tremors, muscle spasms, and, at higher doses, epileptiform convulsions.[1][3] While both isomers are active, (+)-α-thujone is approximately 2 to 3 times more potent in its action on the GABA-A receptor than (-)-β-thujone.[2]

Caption: Signaling pathway of GABA-A receptor antagonism by (-)-β-Thujone.

Metabolism

(-)-β-Thujone undergoes extensive metabolism in the liver, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. The major metabolic pathways involve hydroxylation at various positions on the thujone molecule.[1][5] In vitro studies using human, rat, and mouse liver microsomes have shown that with β-thujone, the formation of 4-hydroxy-β-thujone is a major metabolic pathway.[1] These hydroxylated metabolites are generally less toxic than the parent compound and are subsequently conjugated, primarily with glucuronic acid, to facilitate their excretion in the urine.[5]

Experimental Protocols

This section outlines the general methodologies employed in the toxicological assessment of (-)-β-thujone. For specific experimental details, it is recommended to consult the original research articles cited.

Acute Oral Toxicity (LD50) in Rodents (Based on OECD Guideline 420)

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or F344/N strains) or mice (e.g., B6C3F1 strain), nulliparous and non-pregnant females.[6][7]

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard rodent chow and water ad libitum. A minimum of 5 days of acclimatization is required before dosing.

-

Test Substance Preparation: (-)-β-Thujone or a thujone mixture is typically dissolved or suspended in a suitable vehicle, such as corn oil or a 0.5% methylcellulose (B11928114) solution.

-

Dosing: A single dose is administered by oral gavage to fasted animals. The volume administered is generally kept constant by varying the concentration of the test substance.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects, and somatomotor activity and behavior patterns), and body weight changes for at least 14 days.[6]

-

Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the probit method.

Subchronic Oral Toxicity (14-Week Study) in Rats (Based on OECD Guideline 408)

-

Test Animals: Young, healthy rats (e.g., F344/N strain) are randomly assigned to control and treatment groups (typically at least 10 males and 10 females per group).[8]

-

Dosing: The test substance is administered daily by oral gavage at three or more dose levels for 14 weeks. A control group receives the vehicle only.

-

Clinical Observations: Daily observations for signs of toxicity and mortality are performed. Detailed clinical examinations, including body weight and food/water consumption, are recorded weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical biochemistry parameters.

-

Pathology: All animals are subjected to a full gross necropsy. The weights of major organs are recorded. Tissues from all animals in the control and high-dose groups are examined microscopically.

-

Data Analysis: Statistical analyses are performed to identify any treatment-related effects and to determine the No-Observed-Effect Level (NOEL).

In Vitro Metabolism with Liver Microsomes

-

Microsome Preparation: Liver microsomes are prepared from the livers of the species of interest (e.g., human, rat, mouse) by differential centrifugation.[9]

-

Incubation: (-)-β-Thujone is incubated with liver microsomes in a buffered solution containing a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system at 37°C.[10][11]

-

Sample Analysis: At various time points, the reaction is stopped, and the samples are analyzed by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the parent compound and its metabolites.[9]

-

Data Analysis: The rate of disappearance of the parent compound and the formation of metabolites are determined to characterize the metabolic profile and stability.

Caption: General experimental workflow for toxicological assessment of (-)-β-Thujone.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the subunits of the GABA-A receptor.

-

Electrophysiological Recording: After a 2-7 day incubation period to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage recording and one for current injection). The membrane potential is clamped at a holding potential (e.g., -70 mV).[12][13][14]

-

Drug Application: GABA is applied to the oocyte to elicit a current response. (-)-β-Thujone is then co-applied with GABA or pre-applied to determine its effect on the GABA-induced current.

-

Data Analysis: The inhibition of the GABA-induced current by (-)-β-Thujone is measured, and concentration-response curves are generated to determine the IC50 value.

Conclusion

(-)-β-Thujone exhibits a clear neurotoxic profile, primarily through its antagonistic action on the GABA-A receptor. This mechanism leads to neuronal hyperexcitability, with convulsions being a key sign of acute toxicity. The quantitative toxicological data from animal studies provide valuable information for risk assessment. While less potent than its α-isomer, (-)-β-thujone's presence in various botanical preparations necessitates a thorough understanding of its toxicological properties. This technical guide serves as a foundational resource for professionals in the fields of toxicology, pharmacology, and drug development, providing a consolidated overview of the current knowledge on (-)-β-thujone's toxicological profile and neurotoxicity. Further research is warranted to fully elucidate the chronic effects of low-dose exposure and to explore potential therapeutic applications of GABA-A receptor modulators derived from natural sources.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. alpha, beta-Thujone | C10H16O | CID 10931629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Toxicology and carcinogenesis studies of alpha,beta-thujone (CAS No. 76231-76-0) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijsrp.org [ijsrp.org]

- 8. Assessment of acute, 14-day, and 13-week repeated oral dose toxicity of Tiglium seed extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of α-thujone in human hepatic preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

The Stereochemical Landscape of Beta-Thujone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chirality and stereochemistry of beta-thujone (B1670768), a bicyclic monoterpene of significant interest in pharmacology and toxicology. The stereoisomeric form of thujone dictates its biological activity, particularly its interaction with neuronal receptors. This document outlines the structural nuances, stereoselective analysis, and biological implications of beta-thujone's stereochemistry.

Introduction to the Stereochemistry of Thujone

Thujone is a monoterpene ketone characterized by a bicyclo[3.1.0]hexan-3-one skeleton.[1][2] The molecule possesses three chiral centers, leading to the possibility of several stereoisomers. However, in nature, the 1st and 5th positions are generally fixed, resulting in two primary diastereomers: alpha-thujone (B1682897) and beta-thujone.[2] These diastereomers differ in the orientation of the methyl group at the C4 position.[3] Each of these diastereomers can exist as a pair of enantiomers.

The four stereoisomers of thujone are:

-

(-)-α-thujone and (+)-α-thujone

-

(+)-β-thujone and (-)-β-thujone

Historically, (-)-α-thujone and (+)-β-thujone were considered the predominant natural forms.[1][4] However, research in 2016 identified the presence of (+)-α-thujone and (-)-β-thujone in sage (Salvia officinalis), highlighting the complexity of thujone stereochemistry in natural sources.[1][5][6] The IUPAC names for the beta-thujone enantiomers are (1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one for (+)-β-thujone and (1R,4R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one for (-)-β-thujone.[7]

Physicochemical and Spectroscopic Data of Beta-Thujone Stereoisomers

The stereochemical configuration of beta-thujone influences its physical and spectroscopic properties. While comprehensive data for the less common (-)-β-thujone is scarce, the following table summarizes key quantitative data for the well-characterized (+)-β-thujone.

| Property | (+)-β-Thujone | Data Source |

| Molecular Formula | C₁₀H₁₆O | [7] |

| Molecular Weight | 152.23 g/mol | [7] |

| CAS Number | 471-15-8 | [1][7] |

| Boiling Point | 203 °C (for α,β-thujone mixture) | [1] |

| Solubility in Water | 407 mg/L | [1] |

| Specific Rotation [α]D | +72.5° | [8] |

Stereoselective Biological Activity

The stereochemistry of thujone is a critical determinant of its biological activity, primarily its action as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][9] Thujone acts as a non-competitive antagonist of the GABA-A receptor, which can lead to convulsant effects at high doses.[1][10]

It is generally accepted that the alpha-isomer, particularly (-)-α-thujone, is more potent in its interaction with the GABA-A receptor and consequently more toxic than the beta-isomer.[5][11][12] Studies have shown that α-thujone has a higher affinity for the GABA-A receptor compared to β-thujone.[13][14] In addition to its action on GABA-A receptors, thujone has also been shown to be an antagonist of 5-HT3 receptors.[1][15]

The following diagram illustrates the antagonistic action of beta-thujone on the GABA-A receptor signaling pathway.

Caption: Antagonistic effect of beta-thujone on the GABA-A receptor.

Experimental Protocols for Stereochemical Analysis

The separation and identification of beta-thujone stereoisomers are crucial for research and quality control. Chiral gas chromatography-mass spectrometry (GC-MS) is the predominant technique for this purpose.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the separation and quantification of all four thujone stereoisomers.

Objective: To resolve and identify the enantiomers of alpha- and beta-thujone in a sample, such as an essential oil.

Methodology:

-

Sample Preparation:

-

For essential oils, dilute the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

-

For plant material, perform hydrodistillation or solvent extraction to obtain the essential oil.

-

Headspace solid-phase microextraction (HS-SPME) can be employed for volatile analysis from solid or liquid samples.[5][6]

-

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Chiral capillary column (e.g., Rt-βDEXsa, Rt-βDEXsm, or Agilent Cyclosil-B).[5]

-

-

GC Conditions (Example):

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Transfer Line Temperature: 250°C.[16]

-

-

Data Analysis:

-

Identify peaks based on their retention times and mass spectra by comparison with authentic standards of the individual stereoisomers.

-

Quantify the relative amounts of each stereoisomer by integrating the peak areas.

-

The following diagram illustrates a typical workflow for the chiral GC-MS analysis of thujone stereoisomers.

Caption: Experimental workflow for chiral GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC with polarimetric detection has also been utilized for the separation of thujone epimers.

Objective: To separate (-)-α-thujone and (+)-β-thujone for analytical or semi-preparative purposes.

Methodology:

-

Instrumentation:

-

HPLC system equipped with a polarimeter detector.

-

Chiral stationary phase (CSP), such as Chiralpak AS-H or Chiralpak AZ-H.[17]

-

-

Mobile Phase (Example):

-

Hexane/2-Propanol (99:1 v/v).[17]

-

-

Detection:

-

Monitor the separation using a polarimeter to detect the optically active compounds as they elute.

-

-

Application:

-

This method has been successfully used to separate and quantify thujone epimers in crude essential oils and for the semi-preparative isolation of pure (+)-β-thujone.[17]

-

Synthesis of Racemic Thujone

To facilitate the development of chiral separation methods, a racemic mixture of all four stereoisomers is often required as a reference standard. A three-step synthesis of racemic thujone has been developed for this purpose.[5][6][18]

The following diagram outlines the logical relationship in synthesizing racemic thujone for use as a standard in chiral resolution studies.

Caption: Rationale for racemic thujone synthesis.

Conclusion

The stereochemistry of beta-thujone is a field of active research with significant implications for drug development, toxicology, and natural product chemistry. The differential biological activity of its stereoisomers necessitates precise analytical methods for their separation and quantification. This guide provides a foundational understanding of the key concepts, data, and experimental approaches related to the chirality and stereochemistry of beta-thujone, serving as a valuable resource for professionals in the field. Continued research into the less common stereoisomers and their biological effects will further enhance our understanding of this complex monoterpene.

References

- 1. Thujone - Wikipedia [en.wikipedia.org]

- 2. myadlm.org [myadlm.org]

- 3. β-Thujone and Its Derivatives Modify the Probing Behavior of the Peach Potato Aphid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Detection of the Previously Unobserved Stereoisomers of Thujone in the Essential Oil and Consumable Products of Sage (Salvia officinalis L.) Using Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beta-Thujone | C10H16O | CID 91456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. THUJONE | 471-15-8 [chemicalbook.com]

- 9. acs.org [acs.org]

- 10. alpha- and beta-Thujones (herbal medicines and food additives): synthesis and analysis of hydroxy and dehydro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Laboratory determination of α-Thuyone (CAS: 1125-12-8) and β-Thuyone (CAS: 1125-12-8) - Analytice [analytice.com]

- 13. Absinthe and γ-aminobutyric acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. beta-Thujone from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]

- 16. foodandnutritionjournal.org [foodandnutritionjournal.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Beta-Thujone

Introduction

Thujone is a naturally occurring monoterpene ketone that exists as two diastereomers: α-thujone and (+)-β-thujone.[1] It is a significant constituent of the essential oils of various plants, including arborvitae (Thuja), sage (Salvia officinalis), wormwood (Artemisia absinthium), and some juniper species.[1][2] Historically, thujone is famously associated with the potent liqueur absinthe, where it was once erroneously blamed for the spirit's alleged psychoactive effects.[1][2] Modern research has clarified its primary mechanism of action as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] This guide focuses on the core physical and chemical properties of beta-thujone (B1670768), its primary biological target, and the experimental protocols used for its study, providing a technical resource for researchers and drug development professionals.

Physical and Chemical Properties

Beta-thujone is a colorless to pale yellow liquid with a characteristic warm, herbaceous, and camphor-like odor.[5][6] It is practically insoluble in water but soluble in alcohol and many organic solvents.[6][7][8]

Table 1: General and Physical Properties of Beta-Thujone

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆O | [1][9] |

| Molar Mass | 152.23 g/mol | [1][9] |

| Appearance | Colorless to pale yellow clear liquid | [5][10] |

| Density | 0.92 - 0.925 g/cm³ at 25 °C | [1][5][6] |

| Boiling Point | 200-203 °C at 760 mmHg | [5][11][12] |

| 84-86 °C at 17 mmHg | [6][10][13] | |

| Melting Point | < 25 °C | [1][11] |

| Flash Point | 64.4 °C (148 °F) | [5][6] |

| Water Solubility | 407 mg/L at 25 °C (estimated) | [1][5] |

| Refractive Index | n20/D 1.455 | [6][13] |

Table 2: Chemical Identifiers for Beta-Thujone

| Identifier | Value | References |

| IUPAC Name | (1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | [1][9] |

| CAS Number | 471-15-8 | [1][9] |

| PubChem CID | 91456 | [9] |

| Canonical SMILES | CC1[C@H]2C[C@]2(--INVALID-LINK--C)C(C)C | [1] |

| InChI Key | USMNOWBWPHYOEA-MRTMQBJTSA-N | [1] |

Biological Activity and Mechanism of Action

The primary neurotoxic effect of thujone is attributed to its action on the central nervous system. Both α- and β-thujone are noncompetitive antagonists of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.[1]

-

GABA-A Receptor Antagonism : Thujone blocks the GABA-gated chloride channel of the GABA-A receptor.[3][4][14] By inhibiting the influx of chloride ions that normally hyperpolarizes the neuron, thujone reduces the inhibitory tone, leading to increased neuronal excitability.[15] This can result in muscle spasms and, at high doses, epileptiform convulsions.[1][3]

-

Isomer Potency : Studies have shown that α-thujone is a more potent modulator of the GABA-A receptor, with approximately 2- to 3-fold higher activity than β-thujone.[3][7][16]

-

Other Receptors : In addition to its primary action on GABA-A receptors, thujone has also been shown to act as an antagonist at 5-HT₃ (serotonin) receptors.[1][2][16]

The mechanism of GABA-A receptor antagonism by beta-thujone is illustrated in the signaling pathway diagram below.

Caption: Signaling pathway of Beta-Thujone at the GABA-A receptor.

Experimental Protocols

The isolation, identification, and quantification of beta-thujone are critical for research, quality control of herbal products, and regulatory compliance of alcoholic beverages.

This protocol outlines a general liquid-liquid extraction method for isolating thujone from a plant matrix (e.g., wormwood, sage) for subsequent analysis.[17][18]

Objective: To extract thujone and other volatile terpenes from dried plant material into an organic solvent.

Materials:

-

Dried plant material (e.g., Artemisia absinthium), ground to a fine powder.[18]

-

Diethyl ether or chloroform (B151607).[17][18]

-

Anhydrous magnesium sulfate (B86663) or sodium chloride.[18][19]

-

Rotary evaporator or nitrogen stream for solvent concentration.[18]

-

Internal standard solution (e.g., menthol, cyclohexanone, or cyclodecanone).[17][18][20]

Procedure:

-

Sample Preparation: Weigh a precise amount of the powdered plant material. For liquid samples like infusions or alcoholic beverages, measure a precise volume.[17][18]

-

Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., 10 ppm menthol) to correct for extraction efficiency and instrumental variability.[17][20]

-

Extraction:

-

Add the sample to an extraction vessel.

-

Add an equal volume of an immiscible organic solvent like chloroform or diethyl ether.[17][18]

-

For aqueous samples, add a salt (e.g., saturated sodium chloride) to facilitate the separation of the organic and aqueous layers (salting out).[19][20]

-

Seal the vessel and shake vigorously for several minutes to ensure thorough mixing.

-

-

Phase Separation: Allow the layers to separate. If using a test tube, centrifugation can be used to accelerate this process.[19][21]

-

Collection: Carefully collect the organic layer (bottom layer for chloroform, top for ether) containing the extracted thujone.

-

Drying & Concentration: Dry the organic extract with anhydrous magnesium sulfate if necessary. Concentrate the solvent to a small, known volume (e.g., 0.1-1 mL) using a rotary evaporator or a gentle stream of nitrogen.[17][18] Over-concentration to dryness should be avoided.[21]

-

Analysis: The resulting concentrated extract is now ready for analysis by Gas Chromatography (GC).

GC-MS is the standard method for separating and quantifying α- and β-thujone in complex mixtures.[20][22]

Objective: To separate and quantify α- and β-thujone in an extract.

Instrumentation & Parameters:

-

Gas Chromatograph: Agilent 6890 or equivalent.[19]

-

Mass Spectrometer: Agilent 5973 or equivalent, operating in electron impact (EI) mode.[19][23]

-

Column: A polar capillary column such as DB-Wax or Stabilwax (30 m x 0.25 mm x 0.25 µm) is typically used.[19][20]

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.[23]

-

Injection Mode: Splitless injection is common for trace analysis.[20]

-

Oven Temperature Program: Example program: Initial temp 50-60°C for 1 min, ramp at 3-15°C/min to 250°C.[19][23]

-

Detection: Mass spectrometer in Scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.

Procedure:

-

Calibration: Prepare a series of calibration standards containing known concentrations of α-thujone and the internal standard in a suitable solvent (e.g., 40% ethanol).[20] Generate a calibration curve by plotting the ratio of the α-thujone peak area to the internal standard peak area against the concentration.

-

Injection: Inject 1 µL of the concentrated sample extract into the GC.[17]

-

Data Acquisition: The GC separates the components of the extract based on their boiling points and interaction with the column's stationary phase. The isomers α-thujone and β-thujone are typically well-resolved.[24] The mass spectrometer fragments the eluting molecules and records their mass spectra, allowing for positive identification.

-

Quantification: Identify the peaks for α-thujone, β-thujone, and the internal standard based on their retention times and mass spectra. Integrate the peak areas.

-

Calculation: Use the calibration curve to determine the concentration of α-thujone. The concentration of β-thujone can be calculated using the α-thujone calibration curve.[20] The total thujone content is the sum of the concentrations of both isomers.[20]

The workflow for extracting and analyzing thujone is summarized in the diagram below.

Caption: A typical experimental workflow for thujone analysis.

References

- 1. Thujone - Wikipedia [en.wikipedia.org]

- 2. beta-Thujone from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. beta-thujone, 1125-12-8 [thegoodscentscompany.com]

- 6. THUJONE | 471-15-8 [chemicalbook.com]

- 7. alpha, beta-Thujone | C10H16O | CID 10931629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy alpha,beta-Thujone | 76231-76-0 [smolecule.com]

- 9. beta-Thujone | C10H16O | CID 91456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Thujone | C10H16O | CID 261491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. assobirra.it [assobirra.it]

- 18. Determination of Α- and Β-Thujone in Wormwood and Sage Infusions of Greek Flora and Estimation of their Average Toxicity [foodandnutritionjournal.org]

- 19. ttb.gov [ttb.gov]

- 20. wormwoodsociety.org [wormwoodsociety.org]

- 21. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Natural Occurrence of (-)-β-Thujone in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of (-)-β-thujone, a stereoisomer of the monoterpene thujone, in essential oils. Thujone exists in several isomeric forms, with (-)-α-thujone and (+)-β-thujone being the most common. However, the presence and distribution of all four stereoisomers, including (+)-α-thujone and (-)-β-thujone, have been identified in certain plant species. This document details the quantitative analysis of (-)-β-thujone in various essential oils, outlines the experimental protocols for its detection and quantification, and illustrates the biosynthetic pathway of thujone.

Quantitative Data on Thujone Isomers in Essential Oils

The concentration and isomeric ratio of thujone in essential oils are highly variable, influenced by factors such as plant species, geographical location, climate, developmental stage, and the specific plant organ used for extraction.[1][2] The following tables summarize the quantitative data for thujone isomers found in the essential oils of several key plant species. It is important to note that historically, most analyses focused on α- and β-thujone without specifying the enantiomer. More recent studies utilizing chiral chromatography have enabled the differentiation of all four stereoisomers.[1]

Table 1: Quantitative Analysis of Thujone Isomers in Salvia officinalis (Sage) Essential Oil and Consumable Products

| Sample Type | (-)-α-Thujone (%) | (+)-α-Thujone (%) | (+)-β-Thujone (%) | (-)-β-Thujone (%) | Total Thujone (%) | Reference |

| Essential Oil 1 | 96% ee of (-) | 98% ee of (+) | - | - | - | [3] |

| Essential Oil 2 | 1.2 - 45.8 | - | 1.0 - 40.1 | - | >20 | [4][5] |

| Herbal Tea 1 | - | - | - | - | 11.3 mg/L (infusion) | [6] |

| Herbal Tea 2 | Predominant isomer | - | - | - | 0.012 - 0.614 mg/mL (infusion) | [7] |

| Dietary Supplement | Present | Present | Present | Present | - | [1] |

ee = enantiomeric excess

Table 2: Quantitative Analysis of Thujone Isomers in Artemisia absinthium (Wormwood) Essential Oil and Infusions

| Sample Type | (-)-α-Thujone (%) | (+)-β-Thujone (%) | Total Thujone (α+β) (%) | Reference |

| Essential Oil (from leaves, vegetative stage) | - | 63.41 | - | [5] |

| Essential Oil (from flowers, floral budding) | - | 51.99 | - | [5] |

| Essential Oil (average of 24 references) | 5.8 | 12.5 | 18.3 | [5] |

| Infusion (Sample W1) | 0.223 mg/mL | - | - | [7] |

| Infusion (Sample W2) | 0.017 mg/mL | - | - | [7] |

Table 3: Quantitative Analysis of Thujone Isomers in Other Essential Oils

| Plant Species | Common Name | Part | (-)-α-Thujone (%) | (+)-β-Thujone (%) | Total Thujone (%) | Reference |

| Thuja occidentalis | White Cedar | - | - | - | Present | [4][8] |

| Tanacetum vulgare | Tansy | - | - | - | Present | [4][8] |

| Artemisia vulgaris | Mugwort | Aerial parts | 14.40 - 21.66 | - | - | [9] |

| Dendranthema indicum var. aromaticum | - | Air-dried plant | 12.01 - 39.3 | 5.4 - 16.91 | - | [10] |

Experimental Protocols

The accurate identification and quantification of thujone isomers, particularly the less common (-)-β-thujone, rely on sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent method. For the separation of stereoisomers, chiral gas chromatography is essential.[11]

a. Hydrodistillation: This is a standard method for extracting essential oils from plant material.

-

Apparatus: Clevenger-type or Deryng apparatus.[12]

-

Procedure:

-

Weigh a specific amount of dried plant material (e.g., 100 g).

-

Place the plant material in a flask with a known volume of water (e.g., 1 L).

-

Heat the flask to boiling. The steam and volatilized essential oils are condensed.

-

The essential oil, being immiscible with water, is collected in a graduated tube.

-

The process is continued for a set duration (e.g., 3 hours).

-

The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored at a low temperature (e.g., -20°C) before analysis.[13]

-

b. Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the extraction solvent.

-

Procedure:

-

Ground plant material is placed in an extraction vessel.

-

Supercritical CO2 is passed through the vessel at a specific temperature and pressure.

-

The extract-laden CO2 is then depressurized, causing the CO2 to return to a gaseous state and the essential oil to precipitate.[13]

-

This protocol is based on methodologies described for the analysis of all four thujone stereoisomers.[1][11]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Chiral Column: A chiral capillary column is crucial for separating the enantiomers. Examples include Rt-βDEXsa, Rt-βDEXsm, or Agilent Cyclosil-B.[1][11]

-

Sample Preparation:

-

Essential oil samples are diluted in a suitable solvent (e.g., diethyl ether).

-

For headspace analysis, a small amount of the sample can be placed in a vial and heated to volatilize the compounds. Headspace solid-phase microextraction (HS-SPME) can be used to concentrate the volatiles before injection.[11]

-

-

GC-MS Parameters:

-

Injector Temperature: 250°C.[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. An example program starts at 50°C, holds for a few minutes, and then ramps up to a final temperature (e.g., 280°C) at a specific rate (e.g., 10°C/min).[12]

-

Mass Spectrometer: Operated in electron impact (EI) mode (e.g., at 70 eV) with a scan range of m/z 40-300.[12][13]

-

-

Identification and Quantification:

-

The identification of thujone isomers is based on their retention times and mass spectra, which are compared to those of authentic standards and spectral libraries (e.g., NIST).[13]

-

Quantification is typically performed using an internal standard (e.g., cyclohexanone (B45756) or cyclodecanone) and a calibration curve generated from pure standards of the thujone isomers.[6][7] Due to the commercial unavailability of (+)-α-thujone and (-)-β-thujone, a synthetic racemic mixture of thujone is often used to develop the chiral separation method.[1][11]

-

Biosynthesis of Thujone

The biosynthesis of thujone is a multi-step process that begins with the fundamental precursors of monoterpenes. The pathway involves several enzymatic reactions that lead to the formation of the characteristic thujane (B1196268) skeleton.[4]

The proposed biosynthetic pathway for thujone is as follows:

-

Formation of Geranyl Diphosphate (B83284) (GPP): The pathway starts with the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate (GPP). This reaction is catalyzed by GPP synthase.[4]

-

Cyclization to (+)-Sabinene: GPP is then cyclized by the enzyme sabinene (B1680474) synthase to form the bicyclic monoterpene (+)-sabinene.[4]

-

Hydroxylation to (+)-Sabinol: (+)-Sabinene is hydroxylated by a cytochrome P450 enzyme to produce (+)-sabinol. This can result in either the cis or trans isomer, depending on the plant species. For instance, in Salvia officinalis, the (+)-cis-sabinol intermediate is formed.[4]

-

Oxidation to (+)-Sabinone: A dehydrogenase enzyme then oxidizes (+)-sabinol to (+)-sabinone.[4]

-

Reduction to Thujone Isomers: Finally, a reductase enzyme mediates the conversion of (+)-sabinone to the different stereoisomers of thujone, including α-thujone and β-thujone.[4]

The following diagram illustrates the key steps in the biosynthesis of thujone.

Caption: Proposed biosynthetic pathway of thujone isomers.

The following diagram illustrates a general experimental workflow for the analysis of (-)-β-thujone in essential oils.

Caption: Experimental workflow for (-)-β-thujone analysis.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thujone - Wikipedia [en.wikipedia.org]

- 5. ojs.openagrar.de [ojs.openagrar.de]

- 6. Determination of the biologically active flavour substances thujone and camphor in foods and medicines containing sage (Salvia officinalis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. foodandnutritionjournal.org [foodandnutritionjournal.org]

- 8. Determination of Α- and Β-Thujone in Wormwood and Sage Infusions of Greek Flora and Estimation of their Average Toxicity [foodandnutritionjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ptfarm.pl [ptfarm.pl]

- 13. researchgate.net [researchgate.net]

The Neuropharmacology of β-Thujone: A Technical Guide to its Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of β-thujone on the central nervous system (CNS). β-Thujone, a monoterpene and a constituent of certain plants such as wormwood (Artemisia absinthium), has long been of interest due to its neuroactive properties, most notably its association with the historical beverage absinthe. This document details the molecular mechanisms of β-thujone action, focusing on its interaction with the γ-aminobutyric acid type A (GABAA) receptor. It presents a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its neuropharmacological profile. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

β-Thujone is a diastereomer of α-thujone, both of which are naturally occurring monoterpene ketones. Historically, thujone-containing preparations have been used in traditional medicine and for recreational purposes, leading to reports of CNS-related effects. The primary neurotoxic and psychoactive effects of thujone are attributed to its action on the CNS. Understanding the specific pharmacological properties of β-thujone is crucial for assessing its therapeutic potential and toxicological risk. This guide will focus on the current scientific understanding of β-thujone's interactions with neuronal receptors and the resulting physiological consequences.

Mechanism of Action: Modulation of the GABAA Receptor

The principal mechanism of action for β-thujone in the CNS is the modulation of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.

Antagonism of the GABAA Receptor

β-Thujone acts as a non-competitive antagonist of the GABAA receptor.[1][2] It is believed to bind to the picrotoxin/convulsant site within the receptor's chloride ion channel.[3] By binding to this site, β-thujone blocks the influx of chloride ions that is normally mediated by the binding of GABA. This inhibition of GABAergic neurotransmission leads to a reduction in neuronal inhibition and a state of hyperexcitability in the CNS. This mechanism is the underlying cause of the convulsant effects observed with thujone administration.[3] While both α- and β-thujone are GABAA receptor antagonists, α-thujone is generally considered to be more potent.[1]

Signaling Pathway

The interaction of β-thujone with the GABAA receptor disrupts the normal inhibitory signaling cascade. The following diagram illustrates this process.

Caption: β-Thujone's antagonistic action on the GABAA receptor signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of β-thujone.

Table 1: In Vitro GABAA Receptor Binding Affinity

| Compound | Radioligand | Preparation | IC50 (µM) | Reference |

| β-Thujone | [3H]EBOB | Mouse brain membranes | 29 ± 8 | [4] |

| α-Thujone | [3H]EBOB | Mouse brain membranes | 13 ± 4 | [4] |

Table 2: In Vivo Toxicological Data

| Compound | Animal Model | Route of Administration | Endpoint | Value | Reference |

| α,β-Thujone | F344/N Rats (female) | Gavage | Seizures | Observed at 25 mg/kg | [5] |

| α,β-Thujone | F344/N Rats (male) | Gavage | Seizures | Observed at 25 mg/kg | [5] |

| α,β-Thujone | B6C3F1 Mice (female) | Gavage | Seizures | Observed at 25 mg/kg | [5] |

| α,β-Thujone | B6C3F1 Mice (male) | Gavage | Seizures | Observed at 25 mg/kg | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological effects of β-thujone.

Radioligand Binding Assay for GABAA Receptor

This protocol describes a competitive binding assay to determine the affinity of β-thujone for the GABAA receptor using a radiolabeled ligand that binds to the convulsant site.

Objective: To determine the IC50 value of β-thujone for the GABAA receptor.

Materials:

-

Test compound: β-Thujone

-

Radioligand: [3H]Ethynylbicycloorthobenzoate ([3H]EBOB)

-

Receptor source: Crude synaptosomal membranes from rodent brain (e.g., mouse or rat)

-

Assay buffer: e.g., 50 mM Tris-HCl buffer (pH 7.4)

-

Non-specific binding control: High concentration of a known ligand for the convulsant site (e.g., picrotoxin)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Cell harvester

Procedure:

-

Membrane Preparation:

-

Homogenize whole rodent brains in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomal membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Receptor membranes, [3H]EBOB, and assay buffer.

-

Non-specific Binding: Receptor membranes, [3H]EBOB, and a high concentration of non-specific binding control (e.g., 10 µM picrotoxin).

-

Competition: Receptor membranes, [3H]EBOB, and varying concentrations of β-thujone.

-

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the β-thujone concentration.

-

Determine the IC50 value (the concentration of β-thujone that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Caption: Workflow for a radioligand binding assay to determine β-thujone's affinity for the GABAA receptor.

In Vivo Convulsant Activity Assessment

This protocol describes a method to assess the convulsant effects of β-thujone in a rodent model.

Objective: To determine the dose-response relationship for β-thujone-induced seizures.

Materials:

-

Test compound: β-Thujone

-

Vehicle: e.g., methylcellulose

-

Animal model: Male and female rats (e.g., F344/N) or mice (e.g., B6C3F1)

-

Administration route: Gavage

-

Observation arena

-

Timer

Procedure:

-

Animal Acclimation:

-

Acclimate animals to the housing conditions for at least one week before the experiment.

-

House animals individually with free access to food and water.

-

-

Dose Preparation and Administration:

-

Prepare solutions of β-thujone in the vehicle at various concentrations.

-

Administer the prepared doses or vehicle control to the animals via gavage.

-

-

Observation:

-

Immediately after administration, place each animal in an individual observation arena.

-

Observe the animals continuously for a set period (e.g., 2 hours) for the onset, duration, and severity of seizures.

-

Seizure severity can be scored using a standardized scale (e.g., Racine scale).

-

-

Data Analysis:

-

Record the number of animals exhibiting seizures at each dose level.

-

Determine the dose at which a certain percentage of animals exhibit seizures (e.g., ED50).

-

Analyze the latency to the first seizure and the duration of seizures for each dose group.

-

Caption: Workflow for assessing the in vivo convulsant activity of β-thujone.

Other CNS Effects